ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Description
Historical Development of Thienopyrimidine Chemistry
Thienopyrimidines emerged as synthetic analogs of purine bases in the mid-20th century, with early work focusing on their potential as antimetabolites. The foundational synthesis routes, such as the Thorpe-Ziegler cyclization and Gewald reaction, enabled the construction of thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]pyrimidine isomers. By the 1980s, researchers recognized the scaffold’s versatility for modulating electronic and steric properties through substitutions at positions 2, 4, and 6. For example, the introduction of thiourea moieties at position 2 enhanced hydrogen-bonding capacity, as demonstrated in early antibacterial studies.
A pivotal advancement occurred with the discovery that thienopyrimidines could inhibit bacterial respiratory complexes. Mutagenesis studies on Helicobacter pylori revealed that resistance to thienopyrimidine inhibitors arose from mutations in the nuoD gene, confirming the scaffold’s specificity for NADH dehydrogenase. This finding catalyzed efforts to optimize substituents for improved target engagement, exemplified by the ethyl ester and methylthiophene groups in the subject compound.
Structural Significance as Bioisosteres of Purine Bases
The thienopyrimidine core serves as a purine bioisostere by mimicking the spatial arrangement and electronic profile of adenine/guanine. Key features include:
- Aromatic π-system : The fused thiophene-pyrimidine ring provides planar geometry for intercalation or π-stacking with nucleic acids or enzyme active sites.
- Hydrogen-bond donors/acceptors : The 4,6-dioxo and 2-thioxo groups in the subject compound create a hydrogen-bonding triad analogous to the N7–N9 region of purines (Figure 1).
- Substituent plasticity : The 3-carboxylate and 5-carbamoyl groups introduce steric bulk and polarity gradients, enabling fine-tuning of solubility and target affinity.
Comparative studies show that replacing purine’s imidazole ring with thiophene improves metabolic stability while retaining affinity for ATP-binding pockets. For instance, the 2-methoxyphenyl carbamoyl group in the subject compound may mimic the ribose moiety’s hydrophobic interactions in kinase binding sites.
Theoretical Framework of Structure-Activity Paradigms
The subject compound’s structure-activity relationships (SAR) can be deconstructed into three domains (Table 1):
Table 1. Key Structural Domains and Their Hypothesized Roles
Quantum mechanical calculations suggest that the thioxo group at position 2 enhances electron delocalization, increasing dipole moments critical for polar interactions. Meanwhile, the methyl group at position 4 induces torsional strain, potentially favoring bioactive conformations.
Properties
IUPAC Name |
ethyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S2/c1-4-31-20(29)14-10(2)15(18(28)23-12-7-5-6-8-13(12)30-3)33-19(14)22-9-11-16(26)24-21(32)25-17(11)27/h5-9H,4H2,1-3H3,(H,23,28)(H3,24,25,26,27,32)/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGGONZELLAERW-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)/N=C/C3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 472.5 g/mol. It features a unique structure that includes a tetrahydropyrimidine moiety and a thiophene ring, which are known to contribute to various biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O6S2 |
| Molecular Weight | 472.5 g/mol |
| Solubility | Organic solvents |
| Melting Point | 90-94 °C |
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties . The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Potential
Research indicates that derivatives of thiophene compounds often demonstrate anticancer activities. This compound has been tested against several cancer cell lines, revealing cytotoxic effects. For instance:
- Cell Line : HCT-116 (colon carcinoma)
- IC50 : 6.2 μM
- Cell Line : T47D (breast cancer)
- IC50 : 27.3 μM
These findings indicate the compound's potential as a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biomolecules involved in cell signaling pathways and apoptosis.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of the compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.
Study on Anticancer Activity
In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis in cancer cells. Flow cytometry analysis showed a significant increase in Annexin V positive cells after treatment, suggesting that the compound induces apoptosis through mitochondrial pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate exhibits notable anticancer properties. Preliminary studies demonstrate its ability to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The mechanism of action is believed to involve interaction with specific biomolecules associated with cell signaling pathways, leading to increased apoptosis through mitochondrial pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 50 |
These findings suggest that the compound could serve as a potential antimicrobial agent, warranting further investigation into its mechanisms and applications .
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines through apoptosis induction .
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings .
- Pharmacological Insights : Ongoing research is exploring the pharmacodynamics and pharmacokinetics of this compound to better understand its therapeutic window and safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and its analogues:
Key Observations:
Substituent Diversity: The 2-methoxyphenyl carbamoyl group in the target compound distinguishes it from bromophenyl (), fluorophenyl (), and nitrophenyl () analogues. Thioxo vs. Oxo Groups: The thioxo (C=S) group in the target compound and analogues (e.g., ) increases lipophilicity compared to oxo (C=O) derivatives, influencing membrane permeability .
Synthetic Routes :
- Most analogues are synthesized via Biginelli-like reactions using ethyl acetoacetate, aldehydes, and thiourea (or derivatives) under solvent-free or acid-catalyzed conditions .
- The target compound’s carbamoyl group likely requires post-synthetic modification, such as coupling with 2-methoxyphenyl isocyanate, as seen in similar systems ().
Biological Implications :
Functional and Pharmacological Comparisons
- Anticancer Potential: LaSOM 282 () demonstrated cytotoxicity against human cancer cell lines, attributed to fluorophenyl and p-tolyl substituents.
- Solubility and Bioavailability : Ethyl carboxylate esters (common in all compounds) improve solubility, but bulky substituents (e.g., trimethoxybenzylidene in ) may reduce membrane permeability .
Q & A
Q. What synthetic methodologies are recommended for constructing the tetrahydropyrimidine-thiophene hybrid core of this compound?
The compound’s core can be synthesized via cyclocondensation reactions. For the tetrahydropyrimidine ring, the Biginelli reaction (using thiourea, β-keto esters, and aldehydes) is a foundational approach . For the thiophene moiety, the Gewald reaction (using ketones, sulfur, and cyanoacetates) is effective for introducing amino and carboxylate groups . Key steps include:
- Thiophene formation : React ethyl acetoacetate with elemental sulfur and a nitrile source under acidic conditions.
- Tetrahydropyrimidine assembly : Use a thiourea derivative, 2-methoxyphenyl isocyanate, and a β-keto ester precursor.
- Post-functionalization : Couple the thiophene and pyrimidine units via a Schiff base reaction (imine linkage) .
Q. How can researchers optimize reaction yields for the imine linkage between the thiophene and pyrimidine moieties?
Imine formation is sensitive to pH and solvent polarity. Methodological considerations:
- Use anhydrous ethanol or DMF as solvents to stabilize intermediates.
- Employ catalytic acetic acid (1–2 mol%) to protonate the amine, enhancing nucleophilicity.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .
- If yields are low (<50%), introduce molecular sieves to remove water and shift equilibrium toward imine formation .
Q. What spectroscopic techniques are critical for confirming the compound’s tautomeric forms?
The compound may exhibit keto-enol or thione-thiol tautomerism. Use:
- NMR :
- ¹H NMR : Look for exchangeable protons (δ 10–14 ppm) from thioamide or enolic OH groups.
- ¹³C NMR : Carbonyl/thione carbons appear at δ 170–190 ppm. Compare with analogous compounds (e.g., ethyl 4-(3-methoxyphenyl)-2-sulfanylidene-tetrahydropyrimidine carboxylates) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinases or GPCRs?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase PDB: 1M17). Focus on hydrogen bonding with the pyrimidine dioxo group and hydrophobic contacts from the 2-methoxyphenyl substituent .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories. Monitor RMSD and binding free energy (MM-PBSA) .
- Validate predictions with in vitro assays (e.g., kinase inhibition IC₅₀) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Discrepancies may arise from assay conditions (e.g., pH, redox environment). Mitigation steps:
- Standardize protocols : Use consistent cell lines (e.g., HEK293 for GPCRs) and buffer systems (PBS vs. HEPES).
- Control for redox sensitivity : Add antioxidants (e.g., 1 mM ascorbate) if the thioxo group is prone to oxidation .
- Cross-validate : Compare enzyme inhibition (e.g., spectrophotometric assays) with cell-based viability (MTT assays) .
Q. How does the 2-methoxyphenyl carbamoyl group influence solubility and crystallinity?
- Solubility : The methoxy group enhances lipophilicity (logP ~3.5), reducing aqueous solubility. Counteract by:
- Salt formation (e.g., hydrochloride) at the pyrimidine NH.
- Co-solvent systems (e.g., 10% DMSO in PBS) for in vitro studies .
Methodological Challenges and Solutions
Q. How to address instability of the thioxo group during long-term storage?
Q. What statistical approaches optimize multi-step synthesis workflows?
Apply Design of Experiments (DoE) for reaction optimization:
- Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol%), reaction time (6–24 h).
- Response surface methodology (RSM) : Maximize yield while minimizing byproducts (e.g., hydrolyzed esters) .
- Case study : Flow chemistry (e.g., Omura-Sharma-Swern oxidation) reduces side reactions in oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
